molecular formula C13H16Cl2N4O B1414555 2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride CAS No. 1361116-69-9

2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

Cat. No.: B1414555
CAS No.: 1361116-69-9
M. Wt: 315.2 g/mol
InChI Key: FGXHRQLMBSGGGP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride ( 1361116-69-9) is a high-purity chemical compound supplied with a guaranteed purity of 98% . This complex heteroaromatic scaffold is characterized by its molecular formula, C13H16Cl2N4O, and a molecular weight of 315.20 g/mol . The compound features a pyrimidin-4-ol core structure, which is strategically substituted with a pyridin-4-yl group and a pyrrolidin-3-yl group, presenting a multifunctional architecture valuable for early-stage drug discovery research . Its structural motifs are commonly investigated in medicinal chemistry for their potential as kinase inhibitors or modulators of various biological targets, given the prevalence of pyridine and pyrrolidine heterocycles in pharmacologically active molecules. The dihydrochloride salt form enhances the compound's solubility in aqueous systems, facilitating its use in biological assays. This product is intended for research applications as a key synthetic intermediate or building block in the development of novel therapeutic agents. Researchers are advised to store the compound at recommended temperatures of 2-8°C to ensure long-term stability . This chemical is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-pyridin-4-yl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O.2ClH/c18-12-7-11(10-3-6-15-8-10)16-13(17-12)9-1-4-14-5-2-9;;/h1-2,4-5,7,10,15H,3,6,8H2,(H,16,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXHRQLMBSGGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=O)NC(=N2)C3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride, with CAS number 1361116-69-9, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles and synthesizes findings from various studies to elucidate the biological activities associated with this compound.

  • Molecular Formula : C13H16Cl2N4O
  • Molecular Weight : 315.20 g/mol
  • CAS Number : 1361116-69-9

The compound exhibits its biological activity primarily through the inhibition of various protein kinases, which play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. Its structure allows it to interact effectively with tyrosine kinases, making it a candidate for anticancer drug development.

1. Anticancer Activity

Research has shown that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 29 to 59 µM for certain pyrimidine derivatives against cancer cells, indicating potential for therapeutic applications in oncology .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
5kHepG240Induces apoptosis via caspase activation
5eMCF759Inhibition of EGFR
5hA54955Cell cycle arrest

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

Case Studies

A notable study highlighted the synthesis and evaluation of various pyrimidine derivatives, including our compound, demonstrating significant anticancer properties against multiple cell lines. The study utilized molecular docking simulations to predict binding affinities with target enzymes, confirming the compound's potential as a multi-targeted kinase inhibitor .

Another study focused on the antimicrobial efficacy of related pyrrolidine compounds, showing enhanced activity against resistant strains of bacteria, suggesting that modifications in the pyrimidine structure can lead to improved pharmacological profiles .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride exhibit significant anticancer properties. Studies indicate that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, a related compound has been shown to effectively inhibit the activity of tyrosine kinases, which are crucial in the signaling pathways of various cancers, including leukemia .

Neurological Disorders

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. By modulating pathways associated with neurotransmitter release and uptake, it may provide therapeutic benefits in conditions such as depression and anxiety. In particular, the structural features of this compound may enhance its binding affinity to targets involved in neurotransmission .

Inflammation and Pain Management

Another area of application is in the management of inflammation and pain. Compounds with similar structures have been evaluated for their anti-inflammatory effects, showing promise in reducing symptoms associated with chronic inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes that contribute to pain pathways .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a pyrimidine-based compound structurally related to this compound. The results indicated a dose-dependent inhibition of cancer cell growth in vitro, with significant reductions observed at concentrations as low as 10 µM. Further investigations revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In a preclinical study aimed at exploring neuroprotective effects, researchers administered a derivative of this compound to animal models exhibiting symptoms of neurodegeneration. The results highlighted improvements in cognitive function and reductions in neuroinflammatory markers, suggesting potential for treating diseases like Alzheimer’s .

Data Tables

Application Area Mechanism Reference
AnticancerInhibition of tyrosine kinases
Neurological DisordersModulation of neurotransmitter systems
InflammationInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride (Target) 2: Pyridin-4-yl; 6: Pyrrolidin-3-yl C₁₃H₁₆Cl₂N₄O 327.20 Reference compound
2-(Piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol 2: Piperidin-3-yl; 6: Pyridin-4-yl C₁₄H₁₇N₅O 271.32 6-membered piperidine ring at position 2
2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride 2: Pyrrolidin-1-yl; 6: Pyrrolidin-3-yl C₁₁H₁₈Cl₂N₄O 309.20 Pyrrolidine at position 2 instead of pyridine
2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride 2: Amino; 6: Pyrrolidin-3-yl C₈H₁₂Cl₂N₄O 227.18 Amino group at position 2 instead of pyridine
6-(Piperidin-4-yl)pyrimidin-4-ol 6: Piperidin-4-yl C₉H₁₃N₃O 179.22 No pyridine substituent; piperidine at position 6

Impact of Substituent Modifications

Pyridine vs. Pyrrolidine at Position 2

This substitution may alter binding affinity in receptor-ligand interactions, as seen in VDR agonists where pyridine rings enhance selectivity .

Piperidine vs. Pyrrolidine at Position 6

Piperidine (6-membered ring) substituents, as in , increase steric bulk and basicity compared to pyrrolidine (5-membered ring). This modification can affect solubility and membrane permeability. Piperidine-containing analogs often exhibit higher metabolic stability due to reduced ring strain .

Amino Group at Position 2

Amino groups also enable hydrogen bonding, which may enhance target engagement in polar active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

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